Stereochemical Differentiation: The C-3 Epimer of Tilifodiolide
3-epi-Tilifodiolide is the C-3 epimer of tilifodiolide. The tilifodiolide molecule has a defined stereocenter at the C-3 position. The '3-epi' prefix for the target compound explicitly defines an inversion of stereochemistry at this specific carbon atom relative to tilifodiolide [1]. While a direct head-to-head biological comparison is absent from the current literature, this single stereochemical change is the key differentiator for this compound. The known biological activity of tilifodiolide, including inhibition of TNF-α (IC50 = 5.66 µM) and IL-6 (IC50 = 1.21 µM) in LPS-stimulated murine macrophages [2], provides a comparative framework. The activity of 3-epi-Tilifodiolide remains unknown, underscoring its value as a SAR probe to determine the role of C-3 stereochemistry in this pharmacophore.
| Evidence Dimension | Stereochemistry at C-3 position |
|---|---|
| Target Compound Data | 3-epi configuration (inverted stereocenter at C-3) |
| Comparator Or Baseline | Tilifodiolide (non-epi configuration at C-3) |
| Quantified Difference | Single stereocenter inversion; unknown magnitude of impact on biological activity. |
| Conditions | Chemical structure comparison based on IUPAC nomenclature rules. |
Why This Matters
This differentiation is fundamental for scientists investigating the structure-activity relationships (SAR) of neo-clerodane diterpenoids, as it provides a specific, epimeric tool to probe the impact of C-3 stereochemistry on target binding and downstream pharmacology.
- [1] InvivoChem. 3-epi-Tilifodiolide Product Page. CAS: 1983982-42-8. Accessed 2026. View Source
- [2] González-Chávez MM, Alonso-Castro AJ, Zapata-Morales JR, et al. Anti-inflammatory and antinociceptive effects of tilifodiolide, isolated from Salvia tiliifolia Vahl (Lamiaceae). Drug Dev Res. 2018 Jun;79(4):165-172. View Source
